

Application Notes and Protocols for U0126-EtOH in Vitro

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Compound of Interest

Compound Name: U0126-EtOH

Cat. No.: B1682050

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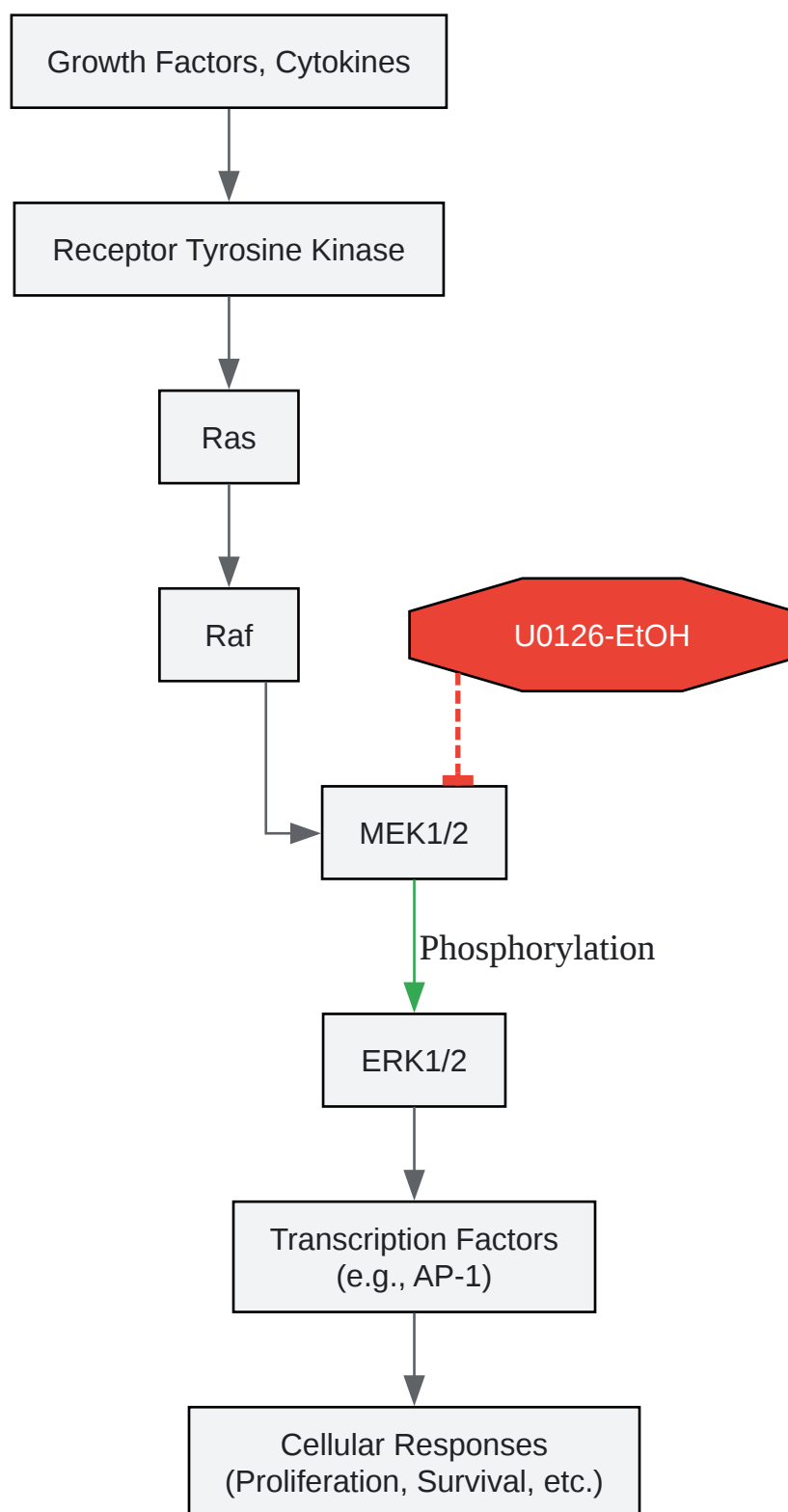
For Researchers, Scientists, and Drug Development Professionals

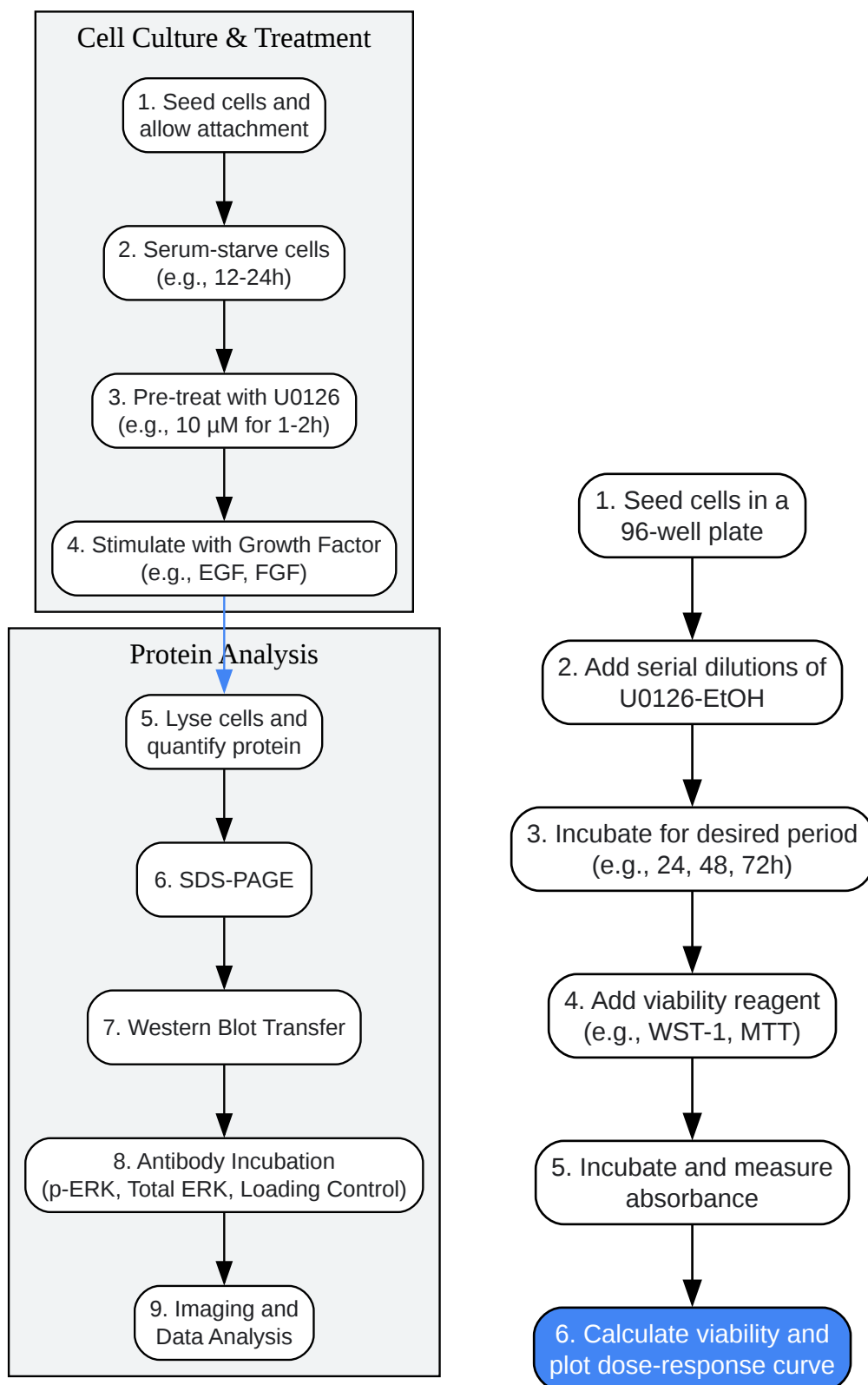
U0126 is a potent and highly selective inhibitor of the mitogen-activated protein kinase kinases, MEK1 and MEK2.[1][2] It functions as a non-competitive inhibitor with respect to both ATP and the substrate, ERK.[3] By inhibiting MEK1 and MEK2, U0126 prevents the phosphorylation and subsequent activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are key components of the Ras/Raf/MEK/ERK signaling cascade.[1][4] This pathway is crucial in regulating diverse cellular processes including proliferation, differentiation, survival, and apoptosis.[1][4] Dysregulation of this pathway is implicated in numerous diseases, particularly cancer.[1]

U0126 is a valuable tool in preclinical research for studying the roles of the MEK/ERK pathway in various biological contexts.[2][4] It is important to note that U0126 is not approved by the FDA for therapeutic use and is intended for research purposes only.[2]

Mechanism of Action

U0126 specifically targets and inhibits the kinase activity of MEK1 and MEK2.[1][5] These kinases are responsible for phosphorylating and activating ERK1 (p44 MAPK) and ERK2 (p42 MAPK). By blocking MEK1/2, U0126 effectively halts the signal transduction down the MAPK/ERK cascade.[1] U0126 has been shown to have little to no inhibitory effect on other kinases such as PKC, Raf, JNK, MKK-3, MKK-4, MKK-6, Cdk2, or Cdk4, highlighting its specificity.[2][6]





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